ethyl 2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
Ethyl 2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.15287181 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound belonging to the pyrano[3,2-c]pyridine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of pyrano[3,2-c]pyridine derivatives often involves multicomponent reactions that yield compounds with significant biological potential. This compound can be synthesized through a reaction involving various starting materials under optimized conditions. For example, the use of aldehydes and activated methylene compounds in a one-pot reaction has been reported to yield high purity and yield of these derivatives.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrano[3,2-c]pyridine derivatives. For instance:
- Cell Viability and Proliferation : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner with an IC50 value comparable to known chemotherapeutics .
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of tubulin polymerization. Flow cytometry analyses indicated that treated cells accumulated in the G0/G1 phase of the cell cycle while showing decreased S phase activity .
Antimicrobial Activity
Pyrano[3,2-c]pyridines have also been evaluated for their antimicrobial properties :
- Inhibition of Pathogens : this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MIC) that suggest its potential as a lead compound for developing new antimicrobial agents .
Case Studies
- In Vivo Studies : In a chick chorioallantoic membrane (CAM) model, the compound significantly reduced tumor size when administered at specific concentrations. This study underscores its potential as an antitumor agent in preclinical settings .
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to key targets involved in cancer progression and microbial resistance mechanisms. These findings support further exploration into its structure-activity relationship (SAR) .
Properties
IUPAC Name |
ethyl 2-amino-4-(3-methoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-5-26-20(24)17-15(12-7-6-8-13(10-12)25-4)16-14(27-18(17)21)9-11(2)22(3)19(16)23/h6-10,15H,5,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNRUPLXLVVEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=CC=C3)OC)C(=O)N(C(=C2)C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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